Methylboronic acid pinacol ester-d3

LC-MS/MS Stable Isotope Dilution Internal Standard

Methylboronic acid pinacol ester-d3 (CAS 2413695-26-6) is a deuterated derivative of methylboronic acid pinacol ester in which the methyl group is fully deuterated (trideuteriomethyl). As a stable isotope-labeled (SIL) boronic ester, it serves as an ideal internal standard (IS) for liquid chromatography–mass spectrometry (LC–MS/MS) quantification of the non-deuterated parent compound in biological matrices and reaction mixtures.

Molecular Formula C7H15BO2
Molecular Weight 145.02 g/mol
Cat. No. B15125652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboronic acid pinacol ester-d3
Molecular FormulaC7H15BO2
Molecular Weight145.02 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C
InChIInChI=1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3/i5D3
InChIKeyFOQJHZPURACERJ-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylboronic Acid Pinacol Ester-d3: Isotopically Labeled Boronic Ester for LC-MS/MS Quantification and Mechanistic Studies


Methylboronic acid pinacol ester-d3 (CAS 2413695-26-6) is a deuterated derivative of methylboronic acid pinacol ester in which the methyl group is fully deuterated (trideuteriomethyl) . As a stable isotope-labeled (SIL) boronic ester, it serves as an ideal internal standard (IS) for liquid chromatography–mass spectrometry (LC–MS/MS) quantification of the non-deuterated parent compound in biological matrices and reaction mixtures [1]. Its molecular formula is C7H12D3BO2, and its molecular weight is 145.02 g/mol . The compound is typically supplied as a liquid with a purity of ≥95% and isotopic enrichment of ≥98% D . The deuterium labeling introduces a mass shift of +3 Da relative to the unlabeled species, which facilitates accurate quantitation via stable isotope dilution analysis [1].

Why Non-Deuterated Methylboronic Acid Pinacol Ester Cannot Substitute for Its Deuterated Analog in Quantitative Bioanalysis


The non-deuterated methylboronic acid pinacol ester (CAS 94242-85-0) is chemically equivalent to the deuterated form in synthetic reactivity; however, it lacks the +3 Da mass shift essential for co-eluting internal standard applications in LC–MS/MS . Without this isotopic signature, accurate compensation for matrix effects, ionization efficiency fluctuations, and sample preparation variability is impossible, leading to irreproducible quantitation [1]. Deuterium labeling in the methyl group of methylboronic acid pinacol ester-d3 provides a stable mass difference while preserving near-identical physicochemical properties, including retention time and ionization behavior, a requirement that alternative non-deuterated structural analogs cannot fulfill [1].

Quantitative Differentiation of Methylboronic Acid Pinacol Ester-d3 from Non-Deuterated and Partially Labeled Analogs


Mass Spectrometric Distinction: +3 Da Mass Shift Enables Specific Detection Without Interference

Methylboronic acid pinacol ester-d3 exhibits a +3 Da mass shift relative to the non-deuterated parent compound (C7H15BO2, MW 142.00 g/mol) due to replacement of three methyl hydrogens with deuterium . This shift is critical for stable isotope dilution LC–MS/MS, where the internal standard must co-elute with the analyte while being distinguishable by mass spectrometry [1]. In contrast, the non-deuterated analog (MW 142.00) cannot be used as an internal standard because it would be indistinguishable from the target analyte in the mass spectrometer [2]. The +3 Da shift ensures baseline separation of the analyte and internal standard MS signals, a prerequisite for accurate quantification in complex biological matrices [1].

LC-MS/MS Stable Isotope Dilution Internal Standard

Isotopic Purity: ≥98% Deuterium Incorporation Ensures Minimal Unlabeled Contaminant Signal

Commercial methylboronic acid pinacol ester-d3 is specified with ≥98% deuterium incorporation at the methyl group . This high isotopic purity minimizes the presence of unlabeled (d0) species, which would otherwise produce a background signal in the MS channel of the analyte and compromise quantification accuracy [1]. In contrast, lower-grade deuterated reagents with <95% isotopic purity may exhibit significant d0 contamination, leading to overestimation of analyte concentrations in stable isotope dilution assays [1].

Isotopic Enrichment LC-MS/MS Quality Control

NMR Signal Simplification: Absence of Methyl Proton Signal Enables Unambiguous Structural Confirmation

In ¹H NMR, methylboronic acid pinacol ester-d3 lacks the methyl proton singlet at approximately δ 0.3–0.5 ppm that is characteristic of the non-deuterated parent compound . This absence simplifies the NMR spectrum and allows for unambiguous assignment of other proton environments in complex reaction mixtures or in the study of boronate ester equilibria [1]. The non-deuterated analog exhibits a clear methyl singlet that may overlap with other aliphatic signals, complicating analysis.

NMR Spectroscopy Deuterium Labeling Structural Elucidation

Validated Application Scenarios for Methylboronic Acid Pinacol Ester-d3 in Bioanalysis and Mechanistic Studies


LC-MS/MS Quantification of Methylboronic Acid Pinacol Ester in Plasma and Tissue Homogenates

Use methylboronic acid pinacol ester-d3 as a stable isotope-labeled internal standard to correct for matrix effects and ionization variability in bioanalytical LC-MS/MS methods. Its +3 Da mass shift and high isotopic purity (≥98% D) ensure accurate and precise quantification of the non-deuterated parent compound in pharmacokinetic and toxicokinetic studies.

Mechanistic Investigation of Suzuki–Miyaura Coupling via Kinetic Isotope Effect Studies

Employ methylboronic acid pinacol ester-d3 in competitive kinetic isotope effect (KIE) experiments to probe the rate-determining step of transmetalation in Suzuki–Miyaura cross-coupling. The deuterium substitution in the methyl group may induce a secondary α‑deuterium KIE that can be quantified by GC–MS or NMR . This provides insights into the hybridization changes at the boron-bound carbon during the catalytic cycle.

Reaction Progress Monitoring by ¹H NMR Using Deuterium-Induced Signal Suppression

Add methylboronic acid pinacol ester-d3 to a reaction mixture as a non‑interfering internal reference for ¹H NMR. Because its methyl ¹H signal is absent, it does not obscure the spectral region of interest, allowing clean integration of product and starting material peaks . This facilitates accurate determination of conversion and yield without the need for an external standard.

Validation of New Synthetic Routes to Deuterated Boronic Esters

Utilize methylboronic acid pinacol ester-d3 as a benchmark compound to assess the efficiency of novel deuteration methods for boronate esters. Compare the isotopic purity (≥98% D) and yield of the d3‑methyl boronic ester prepared via alternative routes (e.g., H/D exchange, Grignard‑based synthesis) against the established commercial material .

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